2-Hydroxy-2-(oxolan-2-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

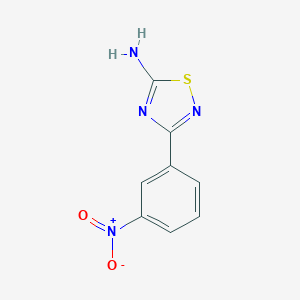

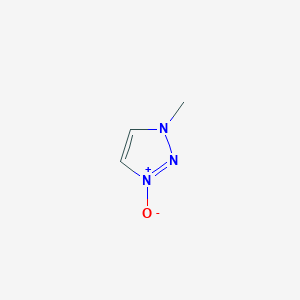

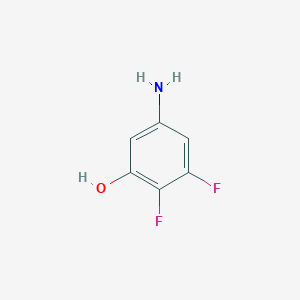

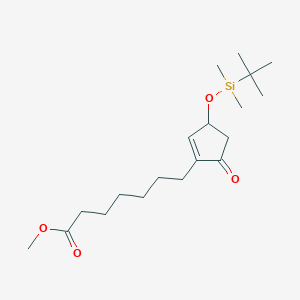

“2-Hydroxy-2-(oxolan-2-yl)acetic acid” is a chemical compound with the molecular formula C6H10O4 . It is also known as "tetrahydrofuran-2-ylacetic acid" .

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-2-(oxolan-2-yl)acetic acid” consists of a tetrahydrofuran ring attached to an acetic acid group . The molecular weight of this compound is 146.142 .Aplicaciones Científicas De Investigación

Selective Esterifications of Primary Alcohols

2-Hydroxy-2-(oxolan-2-yl)acetic acid derivatives have shown remarkable effects in selective esterification processes. These compounds can facilitate the esterification of a wide range of carboxylic acids with primary alcohols. An Oxyma derivative, specifically (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate, has been highlighted for its utility in these reactions, offering a straightforward post-reaction removal via basic or acidic aqueous workup procedures (Wang et al., 2012).

Asymmetric Synthesis of 1,2-Dioxolane-3-acetic Acids

Research has documented the first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, underscoring the utility of 2-Hydroxy-2-(oxolan-2-yl)acetic acid in the synthesis and configurational assignment of complex molecules like plakinic acid A. This process involves the stereoselective opening of enantiomerically enriched oxetanes, demonstrating the compound's critical role in the synthesis of natural products (Dai et al., 2006).

Synthesis of Thiazolidin-4-ones

The compound serves as a precursor in the synthesis of thiazolidin-4-ones, which are important for their potential biological activities. This synthesis pathway involves the reaction of 2-Hydroxy-2-(oxolan-2-yl)acetic acid derivatives with various aromatic aldehydes, leading to the formation of Schiff’s bases and subsequent cyclization to yield thiazolidin-4-ones (Čačić et al., 2009).

Hydrothermal Reaction Pathways for Acetic Acid Production

Innovative hydrothermal processes have been developed to enhance the production of acetic acid from carbohydrate biomass. These processes utilize 2-Hydroxy-2-(oxolan-2-yl)acetic acid derivatives for the accelerated formation of key intermediates like 5-hydroxymethyl-2-furaldehyde (HMF) and lactic acid (LA), further converting these intermediates into acetic acid. This two-step hydrothermal process not only improves the yield but also the purity of acetic acid, showcasing the compound's application in sustainable chemical production (Jin et al., 2005).

Propiedades

IUPAC Name |

2-hydroxy-2-(oxolan-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(6(8)9)4-2-1-3-10-4/h4-5,7H,1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVQIFAYEDNDPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-(oxolan-2-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.